2-(Cyclohept-4-EN-1-YL)acetic acid
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Overview
Description
2-(Cyclohept-4-EN-1-YL)acetic acid is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol It is characterized by a cycloheptene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohept-4-EN-1-YL)acetic acid can be achieved through several chemical routes. One common method involves the reaction of cycloheptene with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the cycloheptene ring, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohept-4-EN-1-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, forming cycloheptyl derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are employed for esterification or amidation reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptylacetic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
2-(Cyclohept-4-EN-1-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohept-4-EN-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to interact with various biological targets, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Cycloheptaneacetic acid
- Cyclohexaneacetic acid
- Cyclopentaneacetic acid
Uniqueness
2-(Cyclohept-4-EN-1-YL)acetic acid is unique due to the presence of the cycloheptene ring, which imparts distinct chemical and biological properties compared to its saturated counterparts like cycloheptaneacetic acid. The unsaturation in the ring structure allows for additional reactivity and potential interactions with biological targets .
Properties
IUPAC Name |
2-cyclohept-4-en-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBLXDKXHWPHIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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